BTK Enzyme Inhibition: Low-Nanomolar Potency vs. Micromolar 7-Substituted Analog
This compound exhibits potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC50 of 1 nM in a biochemical assay, as documented in BindingDB and associated patent literature [1]. In stark contrast, a structurally related purine-2,6-dione analog, 7-(2-ethoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, which differs only in the N7 substituent, shows negligible activity with an IC50 of 50,000 nM in a molecular library screening assay [2]. This 50,000-fold difference underscores that the 3-oxobutan-2-yl moiety at N7 is a critical pharmacophore for engaging the BTK active site, whereas alternative N7 chains are detrimental to this specific activity.
| Evidence Dimension | BTK enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50: 1 nM [1] |
| Comparator Or Baseline | 7-(2-ethoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione; IC50: 50,000 nM [2] |
| Quantified Difference | 50,000-fold more potent than the 7-(2-ethoxyethyl) analog |
| Conditions | Target compound: BTK biochemical enzyme assay (BindingDB, patent US20240083900). Comparator: Molecular Library Screening Center Network (MLSCN) assay. |
Why This Matters
For procurement for BTK-related research, selecting this specific N7-substituted analog is essential for achieving low-nanomolar activity.
- [1] BindingDB. BDBM658441: Ligand US20240083900, Example 99. 100. Affinity Data IC50: 1nM against Tyrosine-protein kinase BTK. Accessed 2026-04-29. View Source
- [2] BindingDB. BDBM56246: 7-(2-ethoxyethyl)-3-methyl-8-(4-morpholinylmethyl)purine-2,6-dione. Affinity Data IC50: 5.00E+4 nM. Accessed 2026-04-29. View Source
